molecular formula C22H21ClN6O2 B1139441 Losartan-d4 Carboxylic Acid CAS No. 1246820-62-1

Losartan-d4 Carboxylic Acid

Cat. No.: B1139441
CAS No.: 1246820-62-1
M. Wt: 440.9 g/mol
InChI Key: ZEUXAIYYDDCIRX-IRYCTXJYSA-N
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Biochemical Analysis

Biochemical Properties

Losartan-d4 Carboxylic Acid plays a significant role in biochemical reactions by selectively blocking the binding of angiotensin II to the angiotensin II type 1 receptor (AT1 receptor) . This inhibition helps to reduce vasoconstriction and aldosterone secretion, leading to vasodilation, decreased blood pressure, and reduced aldosterone production . The compound interacts with various enzymes and proteins, including cytochrome P450 isoenzymes such as CYP2C9 and CYP3A4, which are involved in its metabolism .

Cellular Effects

This compound influences various cellular processes by blocking the AT1 receptor, which is involved in cell signaling pathways related to blood pressure regulation . This blockade results in decreased vasoconstriction and aldosterone secretion, ultimately leading to vasodilation and reduced blood pressure . Additionally, the compound affects gene expression and cellular metabolism by modulating the renin-angiotensin system .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the AT1 receptor, preventing angiotensin II from exerting its effects . This inhibition leads to reduced vasoconstriction and aldosterone secretion . The compound is metabolized by cytochrome P450 isoenzymes, including CYP2C9 and CYP3A4, which convert it to its active carboxylic acid form . This biotransformation is crucial for its pharmacological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under specific conditions and undergoes degradation when exposed to certain factors . Long-term studies have shown that it maintains its efficacy in reducing blood pressure and modulating the renin-angiotensin system . Its stability and degradation rates can vary depending on the experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces blood pressure and modulates the renin-angiotensin system . At higher doses, it may cause adverse effects such as excessive vasodilation and hypotension . The optimal dosage range for achieving therapeutic effects without causing toxicity is crucial for its application in research .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 isoenzymes such as CYP2C9 and CYP3A4 . These enzymes convert the compound to its active carboxylic acid form, which is pharmacologically more potent . The metabolic pathways also involve the formation of intermediate metabolites, which are further processed to yield the active compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound is actively transported across cell membranes and distributed to different tissues, where it exerts its pharmacological effects . The distribution is influenced by factors such as tissue perfusion, binding affinity to transporters, and the presence of binding proteins .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it interacts with its target receptors and enzymes . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These factors ensure that the compound reaches its intended site of action within the cell .

Preparation Methods

The synthesis of E-3174 D4 involves the incorporation of deuterium atoms into the Losartan molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium atoms .

Industrial production methods for E-3174 D4 are similar to those used for the synthesis of Losartan, with additional steps to introduce deuterium. These methods often involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final deuteration steps .

Chemical Reactions Analysis

E-3174 D4 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

E-3174 D4 is widely used in scientific research for various applications, including:

Comparison with Similar Compounds

E-3174 D4 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. Similar compounds include:

Compared to these compounds, E-3174 D4 offers enhanced stability and distinct metabolic profiles, making it a valuable tool in scientific research .

Properties

IUPAC Name

2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28)/i9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUXAIYYDDCIRX-IRYCTXJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670090
Record name 2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-62-1
Record name 2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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